2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2-phenylethyl)acetamide is a useful research compound. Its molecular formula is C23H19FN6OS and its molecular weight is 446.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Synthesis and Characterization
This compound is part of a broader class of chemicals involved in the synthesis and structural elucidation of compounds with potential antimicrobial and other biological activities. For example, compounds with the 1,2,4-triazole ring system and sulfanyl acetamide derivatives have been synthesized and studied for their in-vitro antibacterial, antifungal, and anti-tuberculosis activity, demonstrating the significance of such molecules in developing new pharmaceutical agents (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Antimicrobial Screening
Synthetic efforts involving compounds like 2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2-phenylethyl)acetamide have been directed towards exploring their antimicrobial potential. These efforts include evaluating synthesized compounds for their antibacterial and antifungal efficacy, showcasing the compound's role in identifying new therapeutic agents against resistant strains of microbes (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Quantum Chemical Analysis
The compound has also been studied through quantum chemical insights, focusing on its molecular structure, natural bond orbital (NBO) analysis, and its potential as an antiviral molecule. These studies provide deep insights into the molecule's electronic properties and its interactions at the molecular level, which are critical for understanding its mechanism of action and optimizing its pharmacokinetic and pharmacodynamic properties (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).
Fluorescent Molecular Probes
Compounds with sulfanyl and acetamide groups are being investigated for their use as fluorescent molecular probes. These probes are valuable in biological research for studying cellular processes, indicating the broader utility of such compounds beyond traditional therapeutic applications (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
Anticancer Activity
Moreover, novel sulfonamide derivatives, including those structurally related to the discussed compound, have shown cytotoxic activity against various cancer cell lines, highlighting the potential of such molecules in cancer therapy (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Properties
IUPAC Name |
2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN6OS/c24-18-8-6-17(7-9-18)19-14-20-22-26-27-23(29(22)12-13-30(20)28-19)32-15-21(31)25-11-10-16-4-2-1-3-5-16/h1-9,12-13,19-20,22,26,28H,10-11,14-15H2,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJVLFDVGCEPEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3NN=C(N3C=CN2NC1C4=CC=C(C=C4)F)SCC(=O)NCCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.